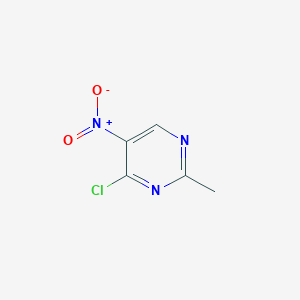

4-氯-2-甲基-5-硝基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

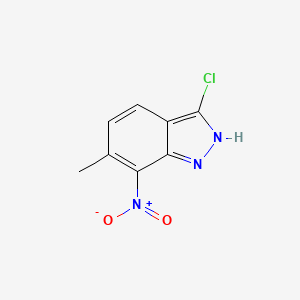

4-Chloro-2-methyl-5-nitropyrimidine is a chemical compound with the molecular formula C5H4ClN3O2 . It is used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-5-nitropyrimidine can be represented by the SMILES stringCc1cc(Cl)ncc1N+[O-] . The InChI code for this compound is 1S/C5H4ClN3O2/c1-3-4(9(10)11)2-7-5(6)8-3/h2H,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methyl-5-nitropyrimidine include a molecular weight of 173.56 g/mol . The compound is a solid at room temperature .科学研究应用

合成新型杂环系统

4-氯-2-甲基-5-硝基嘧啶被用于合成新的杂环系统衍生物。例如,它参与合成4-甲基-3-硝基-6H-嘧啶并[2,1-b]喹唑啉杂环系统衍生物,通过各种光谱技术(S. Banihashemi, H. Hassani, J. Lari, 2020)进行确认。

奥洛姆辛的固相合成

它作为奥洛姆辛固相合成的构建块,奥洛姆辛是一种具有潜在治疗应用的化合物。该方法扩展到高度取代嘌呤和相关支架的合成(L. Hammarström等,2002)。

抗菌和抗氧化剂

4-氯-2-甲基-5-硝基嘧啶的衍生物表现出显著的抗菌和抗氧化活性。这些衍生物对各种革兰氏阳性和革兰氏阴性细菌表现出有效性(Mallikarjun Reddy Sura等,2013)。

光学活性化合物的合成

这种化合物还用于合成光学活性的咪唑并[1,2-a]嘧啶-3(2H)-酮,突显了它在创造具有潜在手性应用的化合物中的作用(M. Bakavoli et al., 2005)。

吡咯嘧啶衍生物的开发

4-氯-2-甲基-5-硝基嘧啶在合成多取代吡咯嘧啶衍生物方面起着关键作用,展示了它在有机合成中的多功能性(I. Čikotienė等,2008)。

合成化学中的环转化

它参与各种环转化,产生多样化的化合物,如3-硝基-2-吡啶酮和4-氨基吡啶。这些转化展示了它在复杂有机合成中的实用性(N. Nishiwaki et al., 2003)。

抗TMV活性

4-氯-2-甲基-5-硝基嘧啶的衍生物表现出抗烟草花叶病毒(TMV)活性,表明其在农业应用中的潜力(Dekai Yuan et al., 2011)。

光谱和结构研究

对4-氯-2-甲基-5-硝基嘧啶的衍生物进行了光谱研究,包括振动光谱、紫外-可见光谱分析和HOMO-LUMO研究。这些研究有助于了解这些分子的电子和结构性质(M. Arivazhagan, D. Anitha Rexalin, 2013)。

安全和危害

The safety information for 4-Chloro-2-methyl-5-nitropyrimidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

作用机制

Target of Action

Nitropyrimidines are generally known to interact with various enzymes and receptors in the cell .

Mode of Action

It’s known that nitropyrimidines can undergo nucleophilic aromatic substitution reactions (snar) with amines . This suggests that 4-Chloro-2-methyl-5-nitropyrimidine might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential to undergo snar reactions, it could be involved in various biochemical transformations .

Pharmacokinetics

Its molecular weight (17356 Da ) suggests that it could be well-absorbed and distributed in the body .

Result of Action

Based on its potential to undergo snar reactions, it could lead to various molecular transformations .

属性

IUPAC Name |

4-chloro-2-methyl-5-nitropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPANXNXJBXRZAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293626 |

Source

|

| Record name | 4-Chloro-2-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044768-00-4 |

Source

|

| Record name | 4-Chloro-2-methyl-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044768-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)